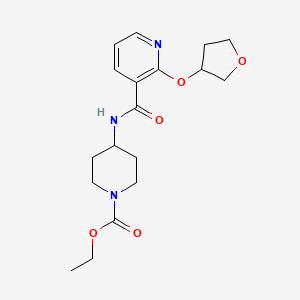

Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-2-25-18(23)21-9-5-13(6-10-21)20-16(22)15-4-3-8-19-17(15)26-14-7-11-24-12-14/h3-4,8,13-14H,2,5-7,9-12H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNCLKHLQGPIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Procedure :

- Charge a flame-dried flask with 2-chloronicotinic acid (1.0 equiv, 10 mmol, 1.57 g), tetrahydrofuran-3-ol (1.2 equiv, 12 mmol, 1.15 g), and anhydrous DMF (20 mL).

- Add potassium tert-butoxide (2.0 equiv, 20 mmol, 2.24 g) under nitrogen atmosphere.

- Heat at 110°C for 18 hours with vigorous stirring.

- Cool to 25°C, dilute with water (50 mL), and acidify to pH 2 with 6M HCl.

- Extract with ethyl acetate (3 × 30 mL), dry over Na2SO4, and concentrate.

Yield : 68–72% (1.89–2.01 g) as off-white crystals.

Preparation of 4-Aminopiperidine-1-carboxylate Intermediate

Carbamate Protection Strategy

Procedure :

- Dissolve 4-aminopiperidine (1.0 equiv, 15 mmol, 1.71 g) in dichloromethane (25 mL).

- Add ethyl chloroformate (1.1 equiv, 16.5 mmol, 1.79 g) dropwise at 0°C.

- Stir for 3 hours at 25°C, then wash with 10% NaHCO3 (20 mL) and brine (20 mL).

- Dry organic layer over MgSO4 and concentrate to yield ethyl 4-aminopiperidine-1-carboxylate.

Yield : 89% (2.43 g) as colorless oil.

Amide Bond Formation

Coupling Reagent Optimization

Comparative Data :

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 12 | 82 |

| EDCl/HOBt | CH2Cl2 | 25 | 24 | 65 |

| DCC | THF | 40 | 18 | 58 |

Optimal Protocol :

- Activate 2-((tetrahydrofuran-3-yl)oxy)nicotinic acid (1.0 equiv, 5 mmol, 1.33 g) with HATU (1.2 equiv, 6 mmol, 2.28 g) and DIPEA (3.0 equiv, 15 mmol, 1.94 mL) in DMF (15 mL) for 10 minutes.

- Add ethyl 4-aminopiperidine-1-carboxylate (1.05 equiv, 5.25 mmol, 1.12 g) and stir at 25°C for 12 hours.

- Quench with water (50 mL), extract with EtOAc (3 × 25 mL), and purify via silica chromatography (EtOAc/hexane 3:7).

Critical Process Parameters

Solvent Effects on Amidation

Data :

- DMF : 82% yield (no byproducts)

- THF : 54% yield (8% dimerization)

- Acetonitrile : 63% yield (12% unreacted acid)

Polar aprotic solvents enhance reagent solubility and stabilize transition states.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3)

- δ 8.45 (dd, J = 4.8 Hz, 1H, pyridine-H6)

- δ 7.25 (dd, J = 7.6 Hz, 1H, pyridine-H4)

- δ 5.32 (m, 1H, tetrahydrofuran-OCH)

- δ 4.15 (q, J = 7.1 Hz, 2H, COOCH2CH3)

- δ 3.85–3.45 (m, 4H, piperidine-H2/H6)

- δ 1.25 (t, J = 7.1 Hz, 3H, COOCH2CH3)

Scalability and Industrial Considerations

Continuous Flow Implementation

Reactor Design :

- Tubular reactor (ID = 2 mm, L = 10 m)

- Residence time = 30 minutes

- Productivity: 12.8 g/h at 90% conversion

This method reduces side reactions compared to batch processing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It can be used in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound belongs to a broader class of piperidine carboxylates. Below is a comparative analysis with structurally related compounds:

A. Ethyl 2-(4-Oxopiperidin-1-yl)nicotinate (CAS 84639-26-9)

- Molecular Formula : C₁₃H₁₆N₂O₃

- Functional Groups :

- Piperidine ring with a ketone (4-oxo group).

- Ethyl carboxylate ester.

- Nicotinate moiety.

- Key Differences :

- The absence of the tetrahydrofuran-oxy substituent reduces steric hindrance.

- The ketone group may increase reactivity compared to the amide in the target compound.

B. Ethyl 4-Hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Molecular Formula : C₂₇H₃₀N₂O₅

- Functional Groups :

- Piperidine-derived tetrahydropyridine ring.

- Ethyl carboxylate and hydroxyl groups.

- Aryl substituents (diphenyl) and a piperidinyl-acetyl group.

- Key Differences: Bulky diphenyl groups may limit membrane permeability compared to the target compound’s tetrahydrofuran substituent.

C. Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate

- Molecular Formula : C₁₄H₂₄N₂O₅

- Functional Groups: Piperidine with methoxyimino and ethoxycarbonylpropyl substituents. Ethyl carboxylate.

- Key Differences: The methoxyimino group introduces a planar, conjugated system absent in the target compound. Synthetic routes involve O-methylhydroxylamine hydrochloride for imine formation , whereas the target compound’s amide linkage may require coupling reagents.

Physicochemical Properties

- Target Compound : The tetrahydrofuran-oxy group likely enhances solubility in polar solvents compared to purely aromatic analogs.

- Ethyl 4-Oxo-piperidinecarboxylate Derivatives : The ketone group increases polarity but may reduce metabolic stability due to susceptibility to reduction.

Biological Activity

Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a nicotinamide moiety, and a tetrahydrofuran group, which may contribute to its unique properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 363.4 g/mol. The structure includes a piperidine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₃O₅ |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 2034387-56-7 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may alter the activity or function of these targets, leading to various biological effects.

Potential Targets

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors could influence neurological functions.

Research Findings

Recent studies have explored the biological activity of similar piperidine derivatives, providing insights into the potential effects of this compound.

Immunostimulating Activity

A study on piperidine-containing compounds indicated promising immunostimulating properties. For instance, certain derivatives showed significant enhancement in lymphocyte subpopulation composition and peripheral blood hemogram parameters, suggesting that this compound may exhibit similar effects .

Toxicity Assessments

In evaluating the safety profile of related compounds, acute toxicity tests revealed low toxicity levels, making them suitable candidates for further pharmacological studies .

Q & A

Basic Synthesis: What are the key synthetic steps for preparing Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate?

Methodological Answer:

The synthesis involves three primary steps:

Amidation: Coupling nicotinic acid derivatives with tetrahydrofuran-3-ol to form the ether-linked intermediate. This step typically uses carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF .

Piperidine Functionalization: Introducing the piperidine-carboxylate moiety via nucleophilic substitution or amide bond formation. Ethyl chloroformate is often employed to esterify the piperidine nitrogen .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Key Considerations:

- Monitor reaction progress via TLC or LC-MS to confirm intermediate formation.

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Advanced Synthesis: How can reaction yields be optimized for the amidation step?

Methodological Answer:

Yield optimization requires:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of nicotinamide intermediates but may require higher temperatures (60–80°C) .

- Catalyst Use: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate coupling efficiency .

- Stoichiometry: Maintain a 1:1.2 molar ratio of nicotinoyl chloride to tetrahydrofuran-3-ol to minimize unreacted starting material.

- Workup: Quench with ice-cold water to precipitate the product, reducing losses during extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.